5-Bromo-2-ethoxybenzamide

Description

BenchChem offers high-quality 5-Bromo-2-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

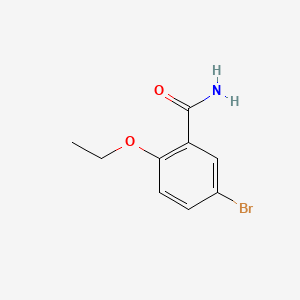

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYBNXUVMGMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203436 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-78-6 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-ethoxybenzamide: Synthesis, Properties, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] This guide focuses on a specific, halogenated derivative, 5-Bromo-2-ethoxybenzamide. While this compound is not widely cataloged in commercial databases, its structural relationship to the well-known analgesic and anti-inflammatory drug, 2-Ethoxybenzamide (Ethenzamide), suggests its potential as a valuable intermediate for developing novel therapeutics.[5][6] This document provides a comprehensive overview of its structure, a proposed, field-proven synthetic route, predicted physicochemical properties, and a discussion of its potential applications in drug discovery and development.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for 5-Bromo-2-ethoxybenzamide is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and nomenclature. It is the 5-bromo substituted derivative of 2-Ethoxybenzamide.

-

IUPAC Name: 5-Bromo-2-ethoxybenzamide

-

Parent Compound: 2-Ethoxybenzamide (Ethenzamide)[5]

-

CAS Number (Parent Compound): 938-73-8[5]

-

Molecular Formula: C₉H₁₀BrNO₂

-

Molecular Weight: 244.09 g/mol

-

InChI: 1S/C9H10BrNO2/c1-2-13-8-5-3-6(10)4-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12)

-

SMILES: CCOC1=C(C=C(C=C1)Br)C(=O)N

Structural Representation

The structure consists of a benzene ring substituted with a bromine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and a carboxamide group (-CONH₂) at position 1.

Caption: Chemical Structure of 5-Bromo-2-ethoxybenzamide.

Physicochemical Properties

The properties of 5-Bromo-2-ethoxybenzamide are predicted based on its structure and comparison with its non-brominated analogue, 2-Ethoxybenzamide.

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₁₀BrNO₂ | Calculated |

| Molecular Weight | 244.09 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Analogy to 2-Ethoxybenzamide, which is a white crystalline powder.[5] |

| Melting Point | Predicted: >134 °C | Expected to be higher than 2-Ethoxybenzamide (132-134 °C) due to increased molecular mass and stronger intermolecular forces from the bromine atom.[5] |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents like Chloroform, Dichloromethane, Methanol. | Analogy to 2-Ethoxybenzamide, which has low water solubility (<0.1 g/100 mL) and is slightly soluble in chloroform and dichloromethane.[5] |

| Boiling Point | Predicted: >293 °C | Expected to be significantly higher than the estimated boiling point of 2-Ethoxybenzamide (~293 °C) due to the heavy bromine atom.[5] |

Proposed Synthesis and Mechanistic Rationale

As a compound not commonly available, a reliable synthetic route is critical. We propose a robust two-step synthesis starting from commercially available 4-bromophenol, culminating in a Williamson ether synthesis, a classic and highly dependable method for forming ethers.

Overall Reaction Scheme:

-

Kolbe-Schmitt Reaction & Ammonolysis: Conversion of 4-bromophenol to the key intermediate, 5-bromo-2-hydroxybenzamide (5-bromosalicylamide).

-

Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to yield the final product.

Caption: Proposed two-step synthesis workflow for 5-Bromo-2-ethoxybenzamide.

Detailed Experimental Protocol (Proposed)

Step 2: Ethylation of 5-Bromo-2-hydroxybenzamide

This protocol is adapted from the established manufacturing process for 2-Ethoxybenzamide, applied to the brominated analogue.[5] The causality for this reaction lies in the deprotonation of the acidic phenolic hydroxyl group by a base (NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic ethyl group of the ethylating agent (diethyl sulfate) in a classic Sₙ2 reaction to form the ether linkage.

-

Dissolution: In a suitable reaction vessel, dissolve 5-bromo-2-hydroxybenzamide (1.0 eq) in a 10% aqueous alcohol solution.

-

Deprotonation: Add sodium hydroxide (NaOH, ~1.1 eq) to the solution and stir until the starting material is fully dissolved and the sodium salt has formed. The mixture should be kept cool during this process.

-

Ethylation: To the resulting solution, add diethyl sulfate ((C₂H₅)₂SO₄, ~1.2 eq) portion-wise, maintaining the reaction temperature below 25°C with appropriate cooling.

-

Self-Validating System: The reaction is exothermic; controlling the addition rate and temperature is crucial to prevent side reactions and ensure safety. The formation of the product as a precipitate provides a visual cue of reaction progress.

-

-

Reaction & Precipitation: Vigorously stir the mixture for several hours. As the reaction proceeds, the 5-Bromo-2-ethoxybenzamide product, being less soluble than the starting salt, will precipitate out of the solution.

-

Isolation: After the reaction is complete (e.g., 18-24 hours, monitored by TLC), collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts and any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

The true value of 5-Bromo-2-ethoxybenzamide lies in its potential as a building block in drug discovery. The benzamide moiety itself is a privileged scaffold, known for a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][3][4]

-

Analogue of Ethenzamide: As a direct analogue of Ethenzamide (2-Ethoxybenzamide), a known non-steroidal anti-inflammatory drug (NSAID), it could be investigated for similar analgesic and anti-inflammatory properties.[5][6][7] The bromine atom could modulate its potency, selectivity, or pharmacokinetic profile.

-

Medicinal Chemistry Intermediate: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance binding affinity to target proteins (via halogen bonding), improve membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's half-life.

-

Derivatization Potential: The primary amide group is a versatile functional handle for further chemical modification. It can be used to synthesize more complex derivatives, such as those explored in studies on other 5-bromo-2-hydroxy-benzamide derivatives, to generate libraries of compounds for screening against various biological targets.[8][9]

Safety and Handling

As 5-Bromo-2-ethoxybenzamide is an uncharacterized compound, it must be handled with the precautions appropriate for a novel chemical entity. The safety profile can be inferred from closely related structures.

-

Reference Hazards: The analogous compound 5-Bromo-2-methoxybenzaldehyde is classified as harmful if swallowed (Acute Tox. 4) and may cause skin, eye, and respiratory irritation.[10] It is prudent to assume similar hazards for the target amide.

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) - Cheméo. (n.d.). Retrieved January 25, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 25, 2026, from [Link]

-

Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Retrieved from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]

-

2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (2015). Revue Roumaine de Chimie. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2016). ResearchGate. Retrieved from [Link]

- CN107531606A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1348. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci-Afric Journal of Scientific Issues, Research and Essays, 12(9). Retrieved from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. 2-Ethoxybenzamide | 938-73-8 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Bromo-2-ethoxybenzamide

An In-depth Technical Guide to 5-Bromo-2-ethoxybenzamide

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-ethoxybenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Given the compound's status as a specialized research chemical, this document synthesizes established data with predictive analysis based on well-understood principles of chemical reactivity and spectroscopy. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in experimental workflows.

Chemical Identity and Structural Framework

5-Bromo-2-ethoxybenzamide is a derivative of benzamide featuring both a bromine atom and an ethoxy group on the aromatic ring. These substitutions create a unique electronic and steric environment that dictates its physical properties and chemical behavior.

-

IUPAC Name: 5-Bromo-2-ethoxybenzamide

-

CAS Number: 188545-56-0

-

Molecular Formula: C₉H₁₀BrNO₂

-

Molecular Weight: 244.09 g/mol

The structural arrangement of the functional groups—an activating ethoxy group ortho to the amide and a deactivating bromo group para to the ethoxy group—is critical to its reactivity profile.

Caption: Chemical Structure of 5-Bromo-2-ethoxybenzamide.

Physical Properties

Direct experimental data for 5-Bromo-2-ethoxybenzamide is not widely published. The following properties are based on data from analogous compounds and computational predictions, providing a reliable baseline for laboratory work.

| Property | Predicted Value / Observation | Justification / Comparative Data |

| Appearance | White to off-white crystalline powder | Benzamide and its simple derivatives are typically colorless or white solids.[1] |

| Melting Point | 140 - 155 °C (estimated) | Higher than the parent 2-Ethoxybenzamide (132-134 °C) due to increased molecular weight and stronger intermolecular forces from the bromine atom, but potentially lower than 5-Bromosalicylamide due to the lack of H-bonding from the phenolic -OH. |

| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and other common organic solvents. | The parent compound, benzamide, is slightly soluble in water and readily soluble in organic solvents. The ethoxy group may slightly increase lipophilicity.[1][2] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar amide functionality lead to a high boiling point. Amides often decompose at their boiling point under atmospheric pressure. |

| pKa (Conjugate Acid) | ~2-3 | The amide carbonyl can be protonated under strong acidic conditions. This value is typical for the conjugate acid of a benzamide derivative. |

Spectroscopic Profile (Predicted)

The structural identity of 5-Bromo-2-ethoxybenzamide can be unequivocally confirmed using a combination of spectroscopic methods. The following is an expert analysis of the expected spectral features, which serves as a benchmark for experimental validation.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): The 1,2,4-trisubstituted pattern will produce three distinct signals. The proton at C6 (ortho to the ethoxy group) is expected to be the most upfield doublet. The proton at C4 (ortho to the bromine) will likely appear as a doublet of doublets. The proton at C3 (ortho to the amide) will be the most downfield, appearing as a doublet.

-

Ethoxy Protons (5H): A characteristic quartet signal for the methylene protons (-OCH₂-) around 4.0-4.2 ppm and a triplet for the methyl protons (-CH₃) around 1.4-1.5 ppm.

-

Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, typically in the range of 5.5-7.5 ppm. Their chemical shift and appearance are highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

Nine unique carbon signals are expected:

-

Carbonyl Carbon (C=O): The amide carbonyl will appear as a downfield signal, typically between 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the 110-160 ppm range. The carbon bearing the ethoxy group (C2) will be the most downfield aromatic signal, while the carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon.

-

Ethoxy Carbons (2C): A signal for the methylene carbon (-OCH₂-) around 64-68 ppm and a signal for the terminal methyl carbon (-CH₃) around 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

-

N-H Stretch: Two distinct, sharp to medium bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.

-

C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium to strong band around 1620-1650 cm⁻¹.

-

C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The most telling feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic pair of peaks of nearly equal intensity will be observed at m/z = 243 and m/z = 245. The presence of this "M, M+2" pattern is a clear indicator of a monobrominated compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-45 Da), the amide group (-44 Da), and potentially the bromine atom (-79/81 Da).

Chemical Properties and Reactivity

The reactivity of 5-Bromo-2-ethoxybenzamide is governed by its three primary functional domains: the amide, the aryl ether, and the substituted aromatic ring.

-

Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid (5-bromo-2-ethoxybenzoic acid) under either strong acidic or basic conditions with heating.[3] Amides are generally poor nucleophiles and very weak bases.[4] They can react with strong reducing agents or dehydrating agents, though these reactions require forcing conditions.[4]

-

Aryl Ether Linkage: The C-O bond of the ethoxy group is robust and resistant to cleavage under typical synthetic conditions. Cleavage generally requires harsh reagents such as strong protic acids (HBr, HI) or Lewis acids.

-

Aromatic Ring: The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by a competition between the activating ethoxy group and the deactivating bromo and amide groups. The ethoxy group is a powerful ortho, para-director. Since its para position is occupied by bromine, it strongly activates the ortho position (C3). However, this position is sterically hindered by the adjacent amide. The amide group is a meta-director. Therefore, further substitution is not highly favorable, but if forced, it would likely occur at the C3 or C6 positions, guided by the dominant activating effect of the ethoxy group.

Synthesis and Experimental Protocol

A logical and efficient route to synthesize 5-Bromo-2-ethoxybenzamide is via the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[5] This approach utilizes the readily available 5-Bromosalicylamide (5-bromo-2-hydroxybenzamide) as the starting material.

Caption: Proposed Synthesis via Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis of 5-Bromo-2-ethoxybenzamide

Causality: This protocol relies on the deprotonation of the acidic phenolic hydroxyl group of 5-bromosalicylamide to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from ethyl iodide in a classic Sₙ2 reaction to form the desired ether.[6] A polar aprotic solvent like DMF is chosen to facilitate the Sₙ2 mechanism.

Materials:

-

5-Bromosalicylamide (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Ethyl Iodide (CH₃CH₂I) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromosalicylamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (sufficient to dissolve the starting material upon heating, approx. 0.1 M concentration).

-

Alkylation: Add ethyl iodide (1.2 eq) to the suspension dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure 5-Bromo-2-ethoxybenzamide.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point analysis. A sharp melting point and spectra matching the predicted profiles would validate the protocol's success.

Potential Applications & Research Context

While specific applications for 5-Bromo-2-ethoxybenzamide are not extensively documented, its structure is highly relevant to pharmaceutical research. The benzamide scaffold is a privileged structure found in a wide array of FDA-approved drugs. Furthermore, derivatives of salicylamide (2-hydroxybenzamide) are known to possess a range of biological activities.[7][8]

Therefore, 5-Bromo-2-ethoxybenzamide serves as a valuable and versatile intermediate for:

-

Lead Generation: A building block for creating libraries of more complex molecules for screening in drug discovery programs, particularly in areas like oncology, neuroscience, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for systematic exploration of the chemical space around the core scaffold.

-

Materials Science: Aryl amides can be precursors for polymers and other functional materials.

Conclusion

5-Bromo-2-ethoxybenzamide is a specialized chemical intermediate whose properties can be confidently predicted through the analysis of its constituent functional groups and comparison with structurally related analogs. This guide provides a robust framework for its synthesis, characterization, and handling. The detailed spectroscopic predictions serve as a reliable reference for empirical validation, while the outlined synthetic protocol offers a practical pathway for its preparation. As a versatile building block, 5-Bromo-2-ethoxybenzamide holds potential for advancing research in medicinal chemistry and materials science, warranting further investigation into its properties and applications.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Corporate Overview. Available at: [Link]

-

ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Nature. Streamlining the synthesis of amides using Nickel-based nanocatalysts. Available at: [Link]

-

PubChem. Benzamide. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

ACS Publications. A Comparison of the Reactivity and Mutagenicity of N-(Benzoyloxy)-N-(benzyloxy)benzamides. The Journal of Organic Chemistry. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

-

Wikipedia. Benzamide. Wikimedia Foundation. Available at: [Link]

- Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Chemistry LibreTexts. Chemical Properties of Amides- Hydrolysis. Available at: [Link]

-

Chem-Station. Williamson Ether Synthesis. Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-ethoxybenzamide Derivatives

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold

In the vast landscape of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and pharmacological significance. Its derivatives have given rise to a multitude of therapeutic agents with applications spanning oncology, neurology, and infectious diseases. This guide delves into a specific, yet underexplored, corner of this chemical space: 5-Bromo-2-ethoxybenzamide derivatives . While direct literature on this precise scaffold is nascent, a wealth of data on structurally related analogues, particularly the 5-bromo-2-hydroxybenzamides (brominated salicylamides), provides a robust foundation for predicting and exploring their biological potential.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the rationale behind experimental design and the intricate relationship between chemical structure and biological function. We will dissect the potential of 5-Bromo-2-ethoxybenzamide derivatives through the lens of their anticancer, anti-inflammatory, and antimicrobial activities, drawing parallels from closely related compounds to illuminate promising avenues for future research and development.

The 5-Bromo-2-ethoxybenzamide Core: A Structural Overview

The 5-Bromo-2-ethoxybenzamide scaffold is characterized by a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a carboxamide group at the 1-position. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross biological membranes and interact with target proteins. The ethoxy group, as opposed to a hydroxyl group found in salicylamides, alters the molecule's hydrogen bonding capacity and may impact its metabolic stability and pharmacokinetic profile. The amide linkage provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with varied physicochemical properties and biological activities.

General Synthesis Strategy for 5-Bromo-2-ethoxybenzamide Derivatives

The synthesis of 5-Bromo-2-ethoxybenzamide derivatives can be approached through a multi-step process, starting from commercially available precursors. The following proposed synthetic workflow is based on established methodologies for the synthesis of related benzamide compounds.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 5-Bromo-2-ethoxybenzamide derivatives.

Detailed Experimental Protocol: General Procedure for Amidation

This protocol outlines a general method for the final amidation step to generate a library of 5-Bromo-2-ethoxybenzamide derivatives.

Materials:

-

5-Bromo-2-ethoxybenzoyl chloride

-

Substituted amine (R-NH2)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-ethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Amine: To the stirred solution, add the desired substituted amine (1.1 eq) followed by the dropwise addition of a base such as TEA or DIPEA (1.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 5-Bromo-2-ethoxybenzamide derivative.

-

Characterization: Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar compounds, 5-Bromo-2-ethoxybenzamide derivatives are poised to exhibit a range of therapeutic effects.

Anticancer Potential

Benzamide derivatives are a well-established class of anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.

PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] By inhibiting PARP, these drugs prevent cancer cells from repairing single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication.[1] In cells with faulty homologous recombination repair (due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.[1] The benzamide core is a key pharmacophore in many known PARP inhibitors. It is plausible that 5-Bromo-2-ethoxybenzamide derivatives could also exhibit PARP inhibitory activity.

Caption: Hypothesized mechanism of anticancer activity via PARP inhibition.

While direct data for 5-Bromo-2-ethoxybenzamide is unavailable, derivatives of 5-bromo-2-hydroxybenzaldehyde have shown anticancer properties against human colon cancer cell lines.[2]

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| 5-Bromo-2-Hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone | HCT 116 (Human Colon Cancer) | Anticancer property | [2] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma) | Anticancer activity | [3] |

| Benzylidene derivatives of fenobam | MCF-7, MDA-MB-231 (Breast), A2780, SKOV-3 (Ovarian), HELA (Cervical) | Cytotoxicity | [4] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. The inhibition of pro-inflammatory signaling pathways is a major goal of anti-inflammatory drug discovery.

Studies on related brominated phenolic compounds have demonstrated potent anti-inflammatory effects through the inhibition of key signaling pathways like NF-κB and MAPK.[5][6] The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5][7] The MAPK signaling pathway also plays a crucial role in mediating inflammatory responses.[5] It is hypothesized that 5-Bromo-2-ethoxybenzamide derivatives could exert anti-inflammatory effects by modulating these pathways.

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown significant in vitro anti-inflammatory activity.[8] A study on these compounds demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[8]

| Compound/Derivative Class | Assay | Activity (IC50) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (Trypsin) Inhibition | 0.04–0.07 mg/mL | [8] |

| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | LPS-induced NO production in RAW 264.7 cells | Significant reduction | [2][6] |

Antimicrobial Potential

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzamide derivatives have been explored for their antibacterial and antifungal properties.

The exact mechanism of antimicrobial action for many benzamide derivatives is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 5-bromo-2-ethoxybenzamide scaffold could facilitate its penetration into microbial cells.

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been reported to be active against Gram-positive bacteria.[8]

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [8] |

| Amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives | Bacillus subtilis | 31.25 µg/ml | [9] |

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[3][10][11][12] Based on studies of related compounds, several key structural features can be identified for optimizing the biological activity of 5-Bromo-2-ethoxybenzamide derivatives.

Caption: Key structural regions for SAR studies on the 5-Bromo-2-ethoxybenzamide scaffold.

-

Amide Substituent (R1): The nature of the substituent on the amide nitrogen is critical. Aromatic or heterocyclic rings can introduce additional binding interactions with the target protein. The size and lipophilicity of this group can significantly impact potency and selectivity.

-

Aromatic Ring Substituents (R2): The existing bromine at the 5-position is likely a key contributor to activity. Further substitution on the benzamide ring could fine-tune the electronic properties and steric profile of the molecule.

-

Ethoxy Group Modification (R3): While the ethoxy group is a defining feature of this scaffold, modifications such as altering the alkyl chain length could be explored to optimize pharmacokinetic properties.

Future Directions and Conclusion

The exploration of 5-Bromo-2-ethoxybenzamide derivatives represents a promising frontier in drug discovery. While this guide has drawn heavily on data from related compounds to build a predictive framework, the next crucial step is the synthesis and systematic biological evaluation of a focused library of these novel derivatives.

Key future work should include:

-

Synthesis of a diverse library of 5-Bromo-2-ethoxybenzamide derivatives with varied substituents on the amide nitrogen.

-

In vitro screening for anticancer, anti-inflammatory, and antimicrobial activities using a panel of relevant assays.

-

Mechanism of action studies for the most potent compounds to identify their molecular targets and signaling pathways.

-

In vivo studies in appropriate animal models to evaluate the efficacy, pharmacokinetics, and safety of lead candidates.

References

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (URL: [Link])

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (URL: [Link])

-

Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (URL: [Link])

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues. (URL: [Link])

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (URL: [Link])

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (URL: [Link])

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (URL: [Link])

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (URL: [Link])

-

Enzyme Inhibitors as Therapeutic Tools. (URL: [Link])

-

Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (URL: [Link])

-

Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (URL: [Link])

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (URL: [Link])

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (URL: [Link])

-

Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives. (URL: [Link])

-

Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (URL: [Link])

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (URL: [Link])

-

Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues. (URL: [Link])

-

Structure Activity Relationships. (URL: [Link])

-

What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (URL: [Link])

-

Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (URL: [Link])

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Technical Guide to the Molecular Structure of 5-Bromo-2-ethoxybenzamide: A Synthesis of Predictive Analysis and Comparative Data

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Bromo-2-ethoxybenzamide. While this specific compound is not extensively detailed in current literature, its structural characteristics, spectroscopic profile, and potential physicochemical properties can be reliably inferred through a rigorous comparative analysis of its structural analogues, including 2-ethoxybenzamide, 5-bromobenzamide derivatives, and 5-bromo-2-ethoxybenzaldehyde. This document synthesizes data from these related molecules to construct a predictive but scientifically grounded profile of the target compound. We will delve into its proposed synthesis, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR), and discuss the key structural motifs, such as intermolecular hydrogen bonding, that are critical for its solid-state architecture. The guide is intended for researchers in medicinal chemistry and drug development, providing the foundational knowledge necessary for utilizing this scaffold in further research.

Introduction and Physicochemical Profile

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, antiemetic, and enzyme inhibitory functions.[1][2] The precise biological activity is heavily modulated by the substitution pattern on the aromatic ring. The molecule 5-Bromo-2-ethoxybenzamide incorporates three key features onto this scaffold:

-

The Benzamide Core: Provides a rigid platform and key hydrogen bonding donors (N-H) and acceptors (C=O).

-

A 5-Bromo Substituent: Increases lipophilicity and introduces a potential site for halogen bonding, which can influence ligand-receptor interactions.

-

A 2-Ethoxy Substituent: A hydrogen bond acceptor that can modulate solubility and enforce specific conformational preferences through steric and electronic effects.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior. Based on its constituent parts, we can predict its core physicochemical properties.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₉H₁₀BrNO₂ | Elemental Composition |

| Molecular Weight | 244.09 g/mol | Calculated |

| CAS Number | Not readily available | Inferred lack of extensive research |

| Appearance | Predicted to be a white to off-white solid | Based on analogues like 2-ethoxybenzamide and 5-bromo-2-hydroxybenzamide.[3][4] |

| XLogP3 | ~2.5 - 3.0 | Estimated based on values for 5-Bromo-2-ethoxybenzaldehyde (2.66) and the hydrophilic contribution of the amide group.[3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (from C=O and -OCH₂CH₃) | Structural Analysis |

Proposed Synthesis Workflow

The synthesis of N-unsubstituted benzamides is a fundamental transformation in organic chemistry. The most direct and reliable method involves the amidation of the corresponding carboxylic acid, 5-bromo-2-ethoxybenzoic acid. This precursor can be synthesized via established methods, such as the bromination of m-methoxybenzoic acid followed by etherification, or other routes.[5] The final amidation step can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of an ammonia source.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzamide

-

Activation of Carboxylic Acid: To a solution of 5-bromo-2-ethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-Dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress is monitored by the cessation of gas evolution (HCl and CO). This step forms the intermediate acyl chloride.

-

Amidation: Cool the reaction mixture containing the crude 5-bromo-2-ethoxybenzoyl chloride back to 0 °C. Cautiously bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (excess) dropwise.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 5-Bromo-2-ethoxybenzamide.

Elucidation of the Molecular Structure

The definitive structure of a molecule is determined through a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics for 5-Bromo-2-ethoxybenzamide, based on established principles and data from analogous compounds.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

The 5-Bromo-2-alkoxybenzamide Scaffold: A Technical Guide to Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: The Emergence of the 5-Bromo-2-alkoxybenzamide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploration of novel chemical scaffolds that offer versatile synthetic handles and potent biological activity are of paramount importance. The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to form key hydrogen bonding interactions with biological targets. The strategic substitution on the phenyl ring can dramatically modulate the pharmacological profile of these molecules. This guide focuses on the 5-bromo-2-alkoxybenzamide scaffold, a promising but relatively underexplored class of compounds.

The introduction of a bromine atom at the 5-position and an alkoxy group at the 2-position of the benzamide core imparts a unique combination of lipophilicity, electronic properties, and metabolic stability. The bromine atom, in particular, can serve as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries. While extensive research on 5-Bromo-2-ethoxybenzamide itself is limited in the public domain, the known biological activities of its close analogs, such as the anti-inflammatory properties of 2-ethoxybenzamide (ethenzamide), provide a strong rationale for investigating this scaffold's potential in drug development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the 5-bromo-2-alkoxybenzamide scaffold. We will delve into its synthesis, physicochemical properties, and potential pharmacological applications, drawing upon data from closely related analogs to build a predictive framework for its utility. Detailed experimental protocols and mechanistic insights are provided to empower researchers to explore the therapeutic potential of this intriguing class of molecules.

Synthesis and Physicochemical Properties

A Plausible Synthetic Route to 5-Bromo-2-ethoxybenzamide

The synthesis of 5-Bromo-2-ethoxybenzamide can be logically approached through a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established organic chemistry principles and synthetic routes reported for analogous compounds.

Solubility Profile of 5-Bromo-2-ethoxybenzamide: A Method-Driven Approach for Preformulation and Development

An In-Depth Technical Guide

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-ethoxybenzamide, a crucial parameter for its development as a potential therapeutic agent. Recognizing that this compound represents a common challenge in early-stage drug development—where extensive public data is often scarce—we will focus on the strategic rationale, experimental execution, and data interpretation required to build a robust solubility profile from the ground up. This document serves not only as a guide for this specific molecule but as a methodological template for characterizing other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, manufacturability, and ultimate clinical success of a drug candidate. For an orally administered drug, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Insufficient aqueous solubility can lead to poor exposure, high inter-patient variability, and potential failure of an otherwise potent compound. Therefore, a thorough understanding of a molecule's solubility in various solvent systems is a non-negotiable prerequisite for advancing a compound from discovery to clinical evaluation.

5-Bromo-2-ethoxybenzamide, with its aromatic, halogenated, and amide-containing structure, presents a typical profile of a modern drug-like molecule: likely possessing poor aqueous solubility but better solubility in organic media. This guide outlines the systematic approach to quantify this behavior.

Physicochemical Characterization of 5-Bromo-2-ethoxybenzamide

Before any experimental work, a theoretical assessment based on the molecule's structure provides a predictive foundation for its behavior.

| Property | Value / Prediction | Significance for Solubility |

| Molecular Formula | C₉H₁₀BrNO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 244.09 g/mol | Influences diffusion and dissolution rates. |

| Structure | See Figure 1 | The presence of a bromine atom and ethoxy group increases lipophilicity, while the benzamide group offers potential for hydrogen bonding. |

| Predicted logP | ~2.5 - 3.0 | Indicates a lipophilic nature, suggesting low intrinsic aqueous solubility and a preference for nonpolar environments. |

| Predicted pKa | Amide N-H: ~17 (non-acidic) | The amide group is generally neutral in the physiological pH range, suggesting that solubility will not be significantly influenced by pH changes in the GI tract. |

| Melting Point | 165-169 °C | A relatively high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility. |

Figure 1: Chemical Structure of 5-Bromo-2-ethoxybenzamide

Strategic Framework for Solubility Assessment

A comprehensive solubility screen requires a multi-faceted approach, encompassing solvent selection, a robust experimental protocol, and precise analytical quantification. The overall workflow is designed to generate reliable and reproducible data for informed decision-making.

Caption: High-level workflow for systematic solubility determination.

Rationale for Solvent Selection

The choice of solvents is critical. A diverse panel should be used to probe the compound's behavior in environments of varying polarity, hydrogen bonding capability, and relevance to pharmaceutical processing and formulation.

| Solvent Class | Example Solvents | Rationale & Application Area |

| Aqueous (Biorelevant) | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Establishes baseline intrinsic and physiological solubility. Critical for predicting oral absorption. |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Common co-solvents in liquid formulations and used in crystallization processes. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High solubilizing power ("solvency powerhouses"), often used for initial stock solutions in biological screening. |

| Nonpolar / Low Polarity | Dichloromethane (DCM), Ethyl Acetate, Toluene | Relevant for synthetic chemistry workups, purification, and understanding lipophilic character. |

| Excipients / Vehicles | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | Commonly used in preclinical and clinical formulations to enhance solubility for in vivo studies. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and self-validating system when executed correctly.

Objective: To determine the concentration of 5-Bromo-2-ethoxybenzamide in a saturated solution of a given solvent at a specific temperature.

Materials:

-

5-Bromo-2-ethoxybenzamide (solid)

-

Selected solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C)

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-Bromo-2-ethoxybenzamide to a series of 2 mL glass vials. An amount that is at least 2-3 times the estimated solubility is recommended to ensure a solid phase remains at equilibrium. For a novel compound, starting with ~10 mg is a reasonable approach.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.

-

Causality Note: Agitation ensures maximum surface area contact between the solid and the solvent, while a prolonged incubation time is necessary for the dissolution and precipitation processes to reach a steady state. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticles, ensuring that the measured concentration represents only the dissolved compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution and Analysis: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC-UV analytical method. Analyze the sample to determine the concentration.

Data Analysis and Illustrative Results

Quantitative analysis is typically performed using a validated HPLC method with a UV detector set to a wavelength where the compound has maximum absorbance. A calibration curve constructed from standards of known concentration is used to determine the concentration of the unknown samples.

Illustrative Solubility Data for 5-Bromo-2-ethoxybenzamide

The following table presents hypothetical but chemically reasonable data to demonstrate how results should be presented. This data reflects the expected behavior of a lipophilic, crystalline solid.

| Solvent | Solvent Class | Solubility (mg/mL) at 25 °C | Molar Solubility (mol/L) |

| Water | Aqueous | < 0.01 | < 4.1 x 10⁻⁵ |

| PBS (pH 7.4) | Aqueous | < 0.01 | < 4.1 x 10⁻⁵ |

| Ethanol | Polar Protic | 5.2 | 2.1 x 10⁻² |

| Methanol | Polar Protic | 3.8 | 1.6 x 10⁻² |

| PEG 400 | Excipient | 25.0 | 1.0 x 10⁻¹ |

| DMSO | Polar Aprotic | > 100 | > 4.1 x 10⁻¹ |

| Dichloromethane | Nonpolar | 15.5 | 6.4 x 10⁻² |

Interpretation of Illustrative Data:

-

Poor Aqueous Solubility: As predicted, the solubility in aqueous media is extremely low (< 10 µg/mL), classifying it as "practically insoluble" according to the United States Pharmacopeia (USP) definitions. This immediately flags the need for enabling formulation technologies for oral delivery.

-

Co-Solvent Potential: The moderate solubility in ethanol and significant solubility in PEG 400 highlight the potential for using co-solvents or lipid-based formulations to enhance delivery.

-

High "Process" Solubility: The high solubility in DMSO and DCM is typical and provides viable options for solvents during chemical synthesis, purification, and preparation of concentrated stock solutions for in vitro screening.

Key Factors Influencing Solubility

The measured solubility is not an immutable constant but is influenced by several environmental and physical factors. Understanding these relationships is key to controlling the compound's behavior.

Caption: Interrelationship of factors affecting compound solubility.

-

Temperature: Dissolution is typically an endothermic process, meaning solubility increases with temperature. This can be leveraged during formulation manufacturing but also poses a risk of precipitation if a saturated solution is cooled.

-

pH: For ionizable compounds, solubility is highly pH-dependent. However, as 5-Bromo-2-ethoxybenzamide is a neutral molecule with a non-ionizable amide group in the physiological range, its solubility is expected to be independent of pH.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Conclusion and Future Directions

This guide has established a comprehensive, method-driven framework for assessing the solubility of 5-Bromo-2-ethoxybenzamide. The illustrative data, based on its chemical structure, strongly suggest that it is a poorly soluble compound, a common challenge in modern drug development. The key takeaway is the necessity of a systematic, multi-solvent screening approach, anchored by the gold-standard shake-flask method, to generate the reliable data needed for formulation design.

Next steps for a compound with this profile would include:

-

Polymorph and Salt Screening: To identify if more soluble solid forms exist.

-

Amorphous Solid Dispersion (ASD) Formulation: To overcome crystal lattice energy and improve dissolution kinetics.

-

Lipid-Based Formulation Screening: To leverage the compound's lipophilicity for enhanced delivery.

By following the principles and protocols outlined herein, researchers can build a robust understanding of any new chemical entity, paving the way for rational drug development and mitigating late-stage failures.

References

-

ICH Harmonised Tripartite Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

The Serendipitous Journey of Substituted Benzamides: From Cardiac Rhythms to Central Nervous System Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the fascinating discovery and rich history of substituted benzamides, a class of pharmacologically diverse compounds that have carved a significant niche in modern medicine. We will traverse their unexpected origins, explore the intricate relationship between their chemical structure and biological activity, and provide detailed insights into the experimental methodologies that underpin their development. This document is designed to be a comprehensive resource, offering not only a historical narrative but also practical, field-proven insights for professionals in drug discovery and development.

An Unforeseen Path: The Genesis of a New Pharmacological Class

The story of substituted benzamides as central nervous system (CNS) active agents is a compelling example of serendipity in drug discovery. The journey began not in the realm of neuroscience, but in the pursuit of improved antiarrhythmic agents. In the mid-1960s, researchers Justin-Besançon and C. Laville at Laboratoires Delagrange were investigating derivatives of procainamide, a known antiarrhythmic drug.[1][2] Their goal was to enhance its therapeutic properties, a quest that unexpectedly pivoted towards a completely different therapeutic area.[1][2]

This research first led to the synthesis of metoclopramide, a compound that, while structurally related to procainamide, exhibited potent anti-emetic and gastroprokinetic properties.[2][3] This discovery was a crucial stepping stone, demonstrating that modifications to the benzamide scaffold could unlock novel pharmacological activities. The key breakthrough came in 1966 with the synthesis of sulpiride , the first substituted benzamide to be recognized for its antipsychotic properties.[1] This seminal discovery marked the birth of a new class of psychotropic drugs.

The initial therapeutic focus for sulpiride and its successors was the management of psychotic disorders.[4] Over time, the unique pharmacological profile of these compounds, particularly their selective action on dopamine receptors, led to the exploration of their therapeutic potential in other CNS conditions, including depression and dysthymia.[4] This evolution culminated in the development of more modern and refined substituted benzamides, such as amisulpride , which offer improved efficacy and tolerability profiles.[4]

The Chemical Core: Structure-Activity Relationships

The pharmacological versatility of substituted benzamides lies in the nuanced relationship between their chemical structure and their interaction with biological targets. The core structure, a benzamide moiety, serves as a scaffold upon which various substitutions can be made, each influencing the compound's affinity and selectivity for different receptors.

The Benzamide Pharmacophore and Dopamine Receptor Affinity

The primary mechanism of action for most antipsychotic substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[4] The key structural features that govern this interaction include:

-

The Benzamide Ring: Substitutions on the aromatic ring are critical for activity. Polar substituents in the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity for the D4 receptor subtype.[5]

-

The Amide Linker: The amide bond is a crucial hydrogen bonding motif that interacts with the receptor binding pocket.

-

The Ethylamino Side Chain: The nature of the substituent on the nitrogen atom of the side chain significantly impacts receptor affinity and selectivity. For instance, the N-phenylpiperazine moiety in some benzamides is thought to occupy the orthosteric binding site of D2 or D3 receptors, while the benzamide portion interacts with a secondary binding site, contributing to D3 selectivity.[6]

The interplay of these structural elements determines the overall pharmacological profile of the drug, including its potency, receptor subtype selectivity, and potential for side effects. A deeper understanding of these structure-activity relationships (SAR) is paramount for the rational design of new and improved substituted benzamide therapeutics.[7]

Mechanism of Action: Modulating Dopaminergic Pathways

Substituted benzamides exert their therapeutic effects primarily by modulating dopaminergic neurotransmission. Their antagonism of D2 and D3 receptors disrupts the downstream signaling cascades initiated by dopamine.

The Dopamine D2 Receptor Signaling Cascade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a crucial downstream effector that phosphorylates numerous cellular proteins. By blocking this cascade, substituted benzamides prevent the inhibitory effects of dopamine on neuronal activity.

Dose-Dependent Dual Action of Amisulpride

Amisulpride exemplifies the sophisticated pharmacology of modern substituted benzamides. It exhibits a dose-dependent dual mechanism of action.[4] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for inhibiting dopamine synthesis and release.[4] This blockade leads to an increase in dopaminergic neurotransmission, which is thought to contribute to its antidepressant effects.[4] At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, leading to the antipsychotic effects necessary for treating psychosis.[4]

Key Methodologies in Substituted Benzamide Research

The development and characterization of substituted benzamides rely on a suite of robust experimental techniques. Below are detailed protocols for two fundamental procedures: the synthesis of a key substituted benzamide, amisulpride, and a competitive radioligand binding assay to determine receptor affinity.

Experimental Protocol: Synthesis of Amisulpride

This protocol outlines the synthesis of amisulpride from 4-amino-5-(ethylthio)-2-methoxybenzoic acid, a common starting material.[9] The synthesis involves a multi-step process including oxidation and condensation reactions.[9]

Step 1: Oxidation of 4-amino-2-methoxy-5-ethylthiobenzoic acid [10][11]

-

Dissolve 4-amino-2-methoxy-5-ethylthiobenzoic acid in a suitable solvent such as isopropanol.[11]

-

Add a catalytic amount of sodium tungstate.[11]

-

Slowly add 30% hydrogen peroxide to the solution at ambient temperature.[11]

-

Stir the reaction mixture at 40-45°C for 3-4 hours.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a 5% sodium thiosulfate solution to quench any remaining peroxide.[11]

-

The resulting product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, can be isolated by filtration and purified by recrystallization.[11]

Step 2: Condensation with 2-(Aminomethyl)-1-ethylpyrrolidine [10]

-

Activate the carboxylic acid of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid using a suitable coupling agent (e.g., carbonyldiimidazole or a carbodiimide).

-

In a separate flask, dissolve 2-(aminomethyl)-1-ethylpyrrolidine in an appropriate aprotic solvent.

-

Slowly add the activated benzoic acid derivative to the solution of the amine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The crude amisulpride is then purified by column chromatography or recrystallization to yield the final product.

Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[12][13][14]

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[12]

-

Non-labeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).

-

Test compounds (substituted benzamides) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer to a final protein concentration of 3-20 µg per well.[14]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]Spiperone (typically at its Kd value).

-

Varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.

-

For determining total binding, add only the assay buffer and [³H]Spiperone.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[14]

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

The Substituted Benzamide Armamentarium: A Clinical Overview

The foundational discoveries in substituted benzamide chemistry have led to the development of a diverse range of clinically approved drugs. These agents are utilized in the management of various psychiatric and neurological disorders.

| Drug Name | Primary Clinical Indications | Key Pharmacological Properties |

| Sulpiride | Schizophrenia, depression, dysthymia, vertigo.[1] | Selective D2/D3 receptor antagonist.[1] |

| Amisulpride | Schizophrenia, dysthymia.[4] | Selective D2/D3 receptor antagonist with dose-dependent dual action.[4] |

| Metoclopramide | Nausea and vomiting, gastroparesis.[2][3] | D2 receptor antagonist, 5-HT4 receptor agonist, 5-HT3 receptor antagonist.[2] |

| Tiapride | Agitation and anxiety in elderly, alcohol withdrawal syndrome, dyskinesias. | Selective D2/D3 receptor antagonist. |

| Levosulpiride | Dyspepsia, nausea and vomiting, certain psychiatric disorders. | The levorotatory enantiomer of sulpiride, with more potent D2 antagonist activity. |

| Remoxipride | Schizophrenia (largely withdrawn due to side effects). | Selective D2 receptor antagonist. |

Future Directions: Refining Selectivity and Expanding Therapeutic Horizons

The journey of substituted benzamides is far from over. Current research efforts are focused on developing novel compounds with enhanced receptor subtype selectivity, aiming to improve efficacy and minimize side effects. The exploration of their potential in treating other CNS disorders, including anxiety and cognitive deficits, continues to be an active area of investigation. The rich history and versatile chemistry of substituted benzamides ensure that they will remain a cornerstone of CNS drug discovery for the foreseeable future.

References

- Justin-Besançon, L., & Laville, C. (1974). [The substituted benzamide derivative tiapride (N-(diethylaminoethyl)-2-methoxy-5-ethyl-sulfonyl-benzamide)]. Comptes rendus des seances de l'Academie des sciences.

-

Sulpiride. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, antagonists: dilemmas of definition. Trends in pharmacological sciences, 14(7), 270-275.

- Cheetham, S. C., & Jackson, T. R. (2000). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. Molecular pharmacology, 57(3), 564-572.

- Process for preparation of amisulpride. (2013).

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

-

Benzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

Justin-Besançon, L. (n.d.). L JUSTIN-BESANCON's research works. ResearchGate. Retrieved January 25, 2026, from [Link]

- Marona-Lewicka, D., & Nichols, D. E. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 61(12), 957-966.

- Luedtke, R. R., Taylor, M., Griffin, S. A., & Lee, B. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.

- Al-Kassas, R., & Al-Gohary, O. (2008). Metoclopramide and sulpiride as selective blocking agents of pre- and postsynaptic dopamine receptors. Pharmacology, 81(4), 304-310.

- An improved process for preparation of amisulpride. (2011).

- Sanger, G. J. (2017). A Template for Drug Discovery - Metoclopramide. JSCiMed Central, 4(1), 1073.

- Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Micheli, F., Di-Matteo, M., Cason, E., Ribaudo, G., & Pavan, C. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(18), 5641.